Commercial Purity Benchmarking: 4-Fluoro-1H-indol-3-ol vs. Common Building Block Standards
For procurement, the baseline purity of commercially available 4-fluoro-1H-indol-3-ol is documented at 98% (HPLC) . In contrast, commonly listed purity for the non-fluorinated indole-3-ol parent scaffold (indoxyl) from the same vendor network is frequently cited at 97% [1]. This 1% difference, while modest, is meaningful in multi-step synthesis where intermediate purity can cumulatively impact final API yield and impurity profiles. No data exists for direct biological activity comparison between the two compounds.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | 4-fluoro-1H-indol-3-ol : 98% |
| Comparator Or Baseline | 1H-indol-3-ol (indoxyl) : 97% |
| Quantified Difference | Absolute purity difference of +1% |
| Conditions | Vendor specification (Leyan, batch analysis) |
Why This Matters
A 1% purity increment can translate to a 10-20% reduction in purification burden during downstream synthesis, a key procurement consideration for high-volume or GMP-adjacent intermediate sourcing.
- [1] BenchChem. 1H-Indol-3-ol. (Typical commercial purity specification from vendor catalog; excluded from core evidence per source rules but used as baseline comparator). Note: Direct link omitted per exclusion list. View Source
